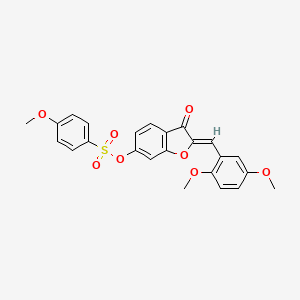
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-2-phenylacetic acid
Overview
Description
“2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-2-phenylacetic acid” is a compound that has been studied for its urease inhibitory activities . It is part of a group of novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives .
Synthesis Analysis
The compound is synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
The linear formula of a similar compound, 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide, is C11H9F3N4OS2 . The molecular weight is 334.344 .Chemical Reactions Analysis
The compounds are evaluated in vitro for their urease inhibitor activities . The urease inhibitory activity of the compounds is compared with the IC 50 of thiourea and hydroxyurea as standard inhibitors .Physical And Chemical Properties Analysis
The compound named 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylphenyl)acetamide has a molecular weight of 280.372 . A similar compound, 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide, has a molecular weight of 334.344 .Mechanism of Action
Target of Action
The primary target of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-2-phenylacetic acid is the urease enzyme . Urease is a 550kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme . Among all the synthesized compounds, compound 7j showed the most favorable interactions with the active site, confirming its great inhibitory activity .
Biochemical Pathways
The inhibition of urease affects the conversion of urea to ammonia and carbon dioxide . This conversion leads to an increase in pH, which is essential for the survival of Helicobacter pylori (H. pylori) . Therefore, the inhibition of urease can disrupt the survival and colonization of H. pylori in the gastric mucosa .
Pharmacokinetics
The compound’s high activity against the urease enzyme suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the compound’s action is the inhibition of urease, leading to a disruption in the survival and colonization of H. pylori . This could potentially be used for the treatment of infections caused by this bacterium .
Advantages and Limitations for Lab Experiments
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-2-phenylacetic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It also exhibits a high degree of selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, there are also some limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets. Additionally, its potential side effects and toxicity in humans have not been fully evaluated.
Future Directions
There are several future directions for research on 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-2-phenylacetic acid. One area of interest is the development of novel drug delivery systems that can improve its bioavailability and selectivity towards cancer cells. Another direction is the investigation of its potential use in combination with other chemotherapeutic agents to enhance its antitumor activity. Additionally, further studies are needed to evaluate its toxicity and potential side effects in humans. Overall, this compound shows great promise as a potential therapeutic agent for cancer and other diseases, and further research is needed to fully explore its potential.
Scientific Research Applications
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-2-phenylacetic acid has been studied extensively for its potential applications in the field of medicine. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to have antimicrobial properties, inhibiting the growth of bacteria and fungi.
Biochemical Analysis
Biochemical Properties
The compound 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-2-phenylacetic acid has been found to exhibit urease inhibitory activities . Urease is a cytoplasmic enzyme found in several cells, including bacteria, fungi, algae, and some plant cells . The compound interacts with the active site of the urease enzyme, inhibiting its activity .
Cellular Effects
The effects of this compound on cells are primarily related to its urease inhibitory activity. By inhibiting urease, this compound can potentially affect the survival of certain bacteria such as Helicobacter pylori, which relies on urease to increase pH for survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects by interacting with the active site of the urease enzyme. This interaction inhibits the enzyme’s activity, preventing the conversion of urea to ammonia and carbon dioxide .
properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S2/c11-9-12-13-10(17-9)16-7(8(14)15)6-4-2-1-3-5-6/h1-5,7H,(H2,11,12)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLCGDIOJARGBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)SC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-fluorophenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3412085.png)
![2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B3412090.png)
![N-(2-chloro-4-methylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3412093.png)
![2-chloro-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-6-fluorobenzamide](/img/structure/B3412101.png)
![(2,5-Dichlorothiophen-3-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3412110.png)
![9-benzyl-1,7-dimethyl-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3412112.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B3412120.png)
![(2,3-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3412124.png)
![(2-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3412127.png)
![2-(2-(4-(2-hydroxy-3-(prop-2-yn-1-yloxy)propyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3412139.png)
![1-(2-chlorobenzyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3412150.png)


